5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol
Description
5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Tert-butyl substituent at the 5-position, enhancing lipophilicity and steric bulk.
- 2-Chlorophenyl group at the 3-position, influencing electronic properties and target binding.
This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are recognized for their versatility in drug discovery, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates .
Properties
Molecular Formula |
C16H16ClN3S |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
5-tert-butyl-3-(2-chlorophenyl)-1H-pyrazolo[1,5-a]pyrimidine-7-thione |
InChI |
InChI=1S/C16H16ClN3S/c1-16(2,3)13-8-14(21)20-15(19-13)11(9-18-20)10-6-4-5-7-12(10)17/h4-9,18H,1-3H3 |
InChI Key |
PMKHVDDTVXGNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=S)N2C(=N1)C(=CN2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .
Chemical Reactions Analysis
5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The pyrazolo[1,5-a]pyrimidine core can interact with various binding sites, affecting cellular pathways and processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution at the 3-Position: Chlorophenyl Isomers
The 2-chlorophenyl group in the target compound distinguishes it from analogs like 5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (). Key differences include:
- Electronic Effects : The ortho-chloro substituent (2-position) may induce steric hindrance and alter π-π stacking compared to para-chloro (4-position) analogs.
- Biological Activity : 4-Chlorophenyl derivatives (e.g., compound 77 in ) exhibit antitubercular activity by targeting cell wall biosynthesis, whereas 2-chlorophenyl analogs remain understudied in this context .
Table 1: Comparison of Chlorophenyl Substitution Effects
Substituents at the 7-Position: Thiol vs. Amine/OH
The thiol group at the 7-position differentiates the target compound from analogs like pyrazolo[1,5-a]pyrimidin-7-ols () and pyrazolo[1,5-a]pyrimidin-7-amines ():
- Reactivity : Thiols can form disulfide bonds or covalent interactions with cysteine residues in proteins, unlike hydroxyl or amine groups.
Table 2: 7-Position Substituent Impact
Biological Activity
5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, while the 2-chlorophenyl moiety may influence its interactions with various biological targets. The thiol group at position 7 is critical for its biological activity, potentially participating in redox reactions and influencing enzyme interactions.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often act as inhibitors of various kinases and enzymes. Specifically, this compound has shown potential in:
- Inhibiting Tropomyosin Receptor Kinases (Trks) : These kinases are implicated in several cancers. Inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Anti-inflammatory Activity : Certain derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play key roles in inflammatory processes.
Biological Activity Data
The following table summarizes the biological activities observed for 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol and related compounds:
| Activity | IC50 Value (μM) | Target/Mechanism |
|---|---|---|
| Inhibition of Trk kinases | 0.126 | Cancer cell lines (e.g., MDA-MB-231) |
| COX-2 inhibition | 0.034 - 0.052 | Anti-inflammatory effects |
| Antiproliferative activity | 1.91 - 3.28 | Lung cancer cell lines (H1650, A549) |
| Induction of apoptosis | N/A | Via intrinsic apoptotic pathways |
Case Studies
Case Study 1: Trk Inhibition in Cancer Models
In a preclinical model using MDA-MB-231 triple-negative breast cancer cells, treatment with a related pyrazolo[1,5-a]pyrimidine derivative resulted in significant tumor regression and reduced lung metastasis compared to control treatments. This highlights the potential of this class of compounds in oncology.
Case Study 2: Anti-inflammatory Effects
A derivative of this compound demonstrated selective inhibition of COX-2 with minimal side effects on gastric tissues, indicating its potential as a safer anti-inflammatory agent compared to traditional NSAIDs.
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via multi-step reactions, including cyclocondensation of aminopyrazoles with β-diketones or β-ketoesters. For the target compound, the tert-butyl and 2-chlorophenyl substituents require regioselective introduction. Key steps include:
- Step 1: Condensation of 5-amino-3-(2-chlorophenyl)pyrazole with tert-butyl-substituted β-keto thioesters.
- Step 2: Cyclization under acidic or basic conditions (e.g., using acetic acid or KOH/EtOH) to form the pyrimidine ring .
- Step 3: Thiol functionalization at position 7 via nucleophilic substitution or oxidation-reduction sequences . Reaction monitoring via TLC and purification via column chromatography are critical for isolating intermediates .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- 1H/13C NMR: Assign signals based on substituent effects; the tert-butyl group exhibits a singlet at ~1.3 ppm, while the 2-chlorophenyl moiety shows distinct aromatic splitting .
- X-ray crystallography: Single-crystal analysis confirms the planarity of the pyrazolo[1,5-a]pyrimidine core and dihedral angles between substituents. For example, related compounds show a 15–25° angle between the pyrimidine ring and chlorophenyl group .
- HRMS (ESI): Validate molecular weight (e.g., calculated vs. observed m/z for [M+H]+) with <2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during synthesis?
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote hydrolysis of the thiol group. Alternative solvents like THF or toluene with controlled moisture levels are preferred .
- Temperature control: Cyclization steps often require reflux (80–110°C), but lower temperatures (40–60°C) reduce undesired dimerization or oxidation .
- Catalysts: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve regioselectivity in cyclization .
Q. What computational approaches are effective for predicting the reactivity and stability of this compound?
- DFT calculations: Model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) to predict regiochemistry in substitution reactions .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity studies. The thiol group may act as a hydrogen-bond donor or metal chelator .
- Reaction path screening: Quantum chemical methods (e.g., IRC analysis) identify transition states and guide experimental optimization .
Q. How do structural modifications at position 7 (thiol group) impact biological activity?
- Thiol oxidation: Conversion to disulfides or sulfonic acids alters solubility and redox activity. For example, sulfonic acid derivatives of similar pyrazolo[1,5-a]pyrimidines show enhanced enzyme inhibition .
- Bioisosteric replacement: Substituting the thiol with methylthio (-SCH₃) or sulfonamide (-SO₂NH₂) groups modifies pharmacokinetics (e.g., logP, metabolic stability) .
- Mechanistic studies: Use kinetic assays (e.g., IC₅₀ determination) to correlate thiol reactivity with inhibitory potency against targets like kinases or oxidoreductases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
